



Managing S-23 induced testosterone suppression in animal models

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Compound of Interest

S-23;S23;CCTHmethylpropionamide

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Technical Support Center: S-23 Animal Model Studies

This guide provides technical support for researchers, scientists, and drug development professionals utilizing the selective androgen receptor modulator (SARM) S-23 in animal models. It focuses specifically on understanding, quantifying, and managing the common off-target effect of testosterone suppression.

Frequently Asked Questions (FAQs) Q1: What is the mechanism of S-23 induced testosterone suppression?

A1: S-23 is a potent, high-affinity agonist of the androgen receptor (AR).[1][2] When administered, it binds to ARs not only in anabolic tissues like muscle and bone but also in the hypothalamus and pituitary gland.[3][4] This action mimics the presence of high levels of endogenous androgens (like testosterone), triggering the body's natural negative feedback loop on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[3][5][6] Consequently, the hypothalamus reduces the secretion of Gonadotropin-Releasing Hormone (GnRH), leading to decreased production of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.[1][7] Since LH is the primary signal for testosterone production in the testes, its



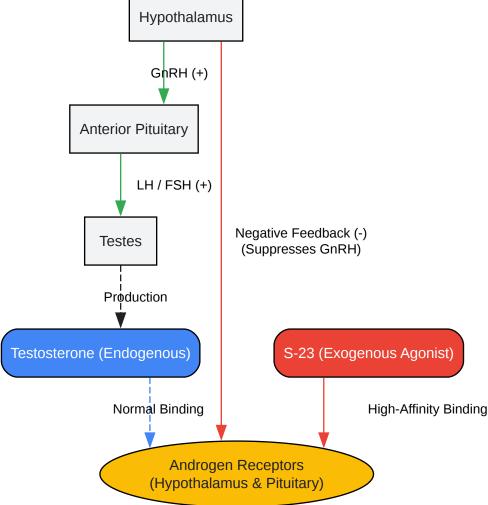
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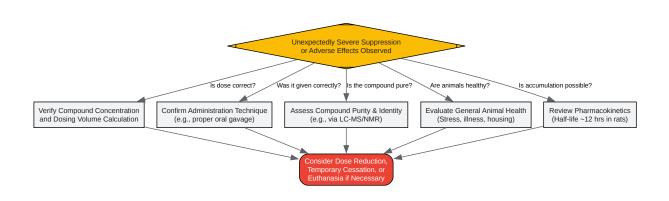
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suppression directly causes a dose-dependent decrease in endogenous testosterone levels and can suppress spermatogenesis.[1][8]



S-23 Mechanism of HPG Axis Suppression Hypothalamus









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